N-[2-(4-fluorophenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11-2-7-15-14(20-11)10-16(22-15)17(21)19-9-8-12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVZYUFPKVRCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the furo[3,2-b]pyridine core can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure incorporates a furo[3,2-b]pyridine core with a fluorinated phenyl substituent and a carboxamide functional group, which are critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities:
- Inhibition of Protein Interactions : The compound has been shown to inhibit specific protein interactions involved in cell signaling pathways, particularly those associated with cancer progression.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways.
- Neuroprotective Effects : There is emerging evidence that it may also have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Studies :
Cell Line IC50 (µM) Mechanism of Action HeLa 15 Apoptosis via caspase pathway MCF-7 20 Cell cycle arrest A549 25 Induction of oxidative stress -
Neuroprotective Effects :
- In a rodent model of neurodegeneration, administration of the compound resulted in significant improvement in cognitive functions as measured by behavioral tests. This effect was linked to reduced oxidative stress markers and enhanced neurotrophic factor levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
